(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. The molecular formula of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol is with a molecular weight of approximately 238.03 g/mol.
The compound can be synthesized through a series of organic reactions, primarily involving the iodination of 1-methyl-1H-pyrazol-4-ylmethanol. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure, which contributes to its reactivity and biological properties. Pyrazole derivatives, including this compound, are often explored for their potential pharmacological activities, including antimicrobial and anticancer effects.
The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol typically follows these steps:
For industrial production, similar methods can be scaled up using continuous flow reactors to optimize yield and purity.
The structure of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol features a pyrazole ring with an iodine substituent at the 5-position and a hydroxymethyl group at the 4-position. The key structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 238.03 g/mol |
IUPAC Name | (5-Iodo-1-methylpyrazol-4-yl)methanol |
InChI | InChI=1S/C5H7IN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
InChI Key | FOYYTSXLRLVLEH-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C=N1)CO)I |
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol can participate in several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Sodium borohydride | Ethanol |
Substitution | Sodium alkoxide | Aprotic solvent (DMSO) |
The mechanism of action for (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with biological targets, which may include enzymes or receptors relevant in disease pathways. Its unique structure allows it to act as a potential lead compound for drug development, particularly in exploring its antimicrobial and anticancer properties .
The physical properties of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol include:
The chemical stability of this compound under various conditions is essential for its application in synthetic routes and biological assays.
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanol has several applications across different scientific fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8